molecular formula C8H6BrNZn B176707 2-Cyanobenzylzinc bromide CAS No. 199465-66-2

2-Cyanobenzylzinc bromide

Cat. No. B176707
M. Wt: 261.4 g/mol
InChI Key: FRRLGGRYFJXNSD-UHFFFAOYSA-M
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Description

2-Cyanobenzylzinc bromide is a reactant used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is commonly used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

2-Cyanobenzylzinc bromide can be synthesized by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst . It is also used to prepare 2-[(2-cyanophenyl)methyl] benzamide by treating with 2-iodobenzamide using a nickel catalyst .


Molecular Structure Analysis

The molecular formula of 2-Cyanobenzylzinc bromide is C8H6BrNZn, and its molecular weight is 261.43 . The SMILES string representation is Br[Zn]Cc1ccccc1C#N .


Chemical Reactions Analysis

2-Cyanobenzylzinc bromide is used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is also used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .


Physical And Chemical Properties Analysis

2-Cyanobenzylzinc bromide is a solution with a concentration of 0.5 M in THF (tetrahydrofuran). It has a density of 0.993 g/mL at 25 °C . It should be stored at 2-8°C .

Scientific Research Applications

Application 1: Negishi Cross-Coupling Reactions

Scientific Field

Organic Chemistry

Summary of the Application

2-Cyanobenzylzinc bromide can be used as a reactant in metal-catalyzed Negishi cross-coupling reactions. These reactions are used to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation .

Methods of Application

The exact experimental procedures can vary, but generally, the Negishi cross-coupling reaction involves the reaction of an organozinc compound (like 2-Cyanobenzylzinc bromide) with an organic halide in the presence of a palladium catalyst .

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-carbon bond, resulting in the synthesis of aryl or heteroaryl derivatives .

Application 2: Synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl

Summary of the Application

2-Cyanobenzylzinc bromide can be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl .

Methods of Application

This compound can be synthesized by reacting 2-Cyanobenzylzinc bromide with aryl nonaflate in the presence of Pd(dba)2 as a catalyst .

Results or Outcomes

The outcome of this reaction is the formation of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl .

Application 3: Preparation of 2-[(2-cyanophenyl)methyl]benzamide

Summary of the Application

2-Cyanobenzylzinc bromide can be used to prepare 2-[(2-cyanophenyl)methyl]benzamide .

Methods of Application

This compound can be prepared by treating 2-Cyanobenzylzinc bromide with 2-iodobenzamide using a nickel catalyst .

Results or Outcomes

The outcome of this reaction is the formation of 2-[(2-cyanophenyl)methyl]benzamide .

Application 4: Synthesis of 2-Cyanoethylzinc bromide

Summary of the Application

2-Cyanobenzylzinc bromide can be used to synthesize 2-Cyanoethylzinc bromide .

Methods of Application

The exact experimental procedures can vary, but generally, the synthesis involves the reaction of 2-Cyanobenzylzinc bromide with an appropriate reagent .

Results or Outcomes

The outcome of this reaction is the formation of 2-Cyanoethylzinc bromide .

Application 5: Preparation of 4-Cyanobenzylzinc bromide

Summary of the Application

2-Cyanobenzylzinc bromide can be used to prepare 4-Cyanobenzylzinc bromide .

Methods of Application

This compound can be prepared by treating 2-Cyanobenzylzinc bromide with a suitable reagent .

Results or Outcomes

The outcome of this reaction is the formation of 4-Cyanobenzylzinc bromide .

Safety And Hazards

2-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3) . It should be handled with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

bromozinc(1+);2-methanidylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLGGRYFJXNSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanobenzylzinc bromide
Reactant of Route 2
2-Cyanobenzylzinc bromide
Reactant of Route 3
2-Cyanobenzylzinc bromide
Reactant of Route 4
2-Cyanobenzylzinc bromide
Reactant of Route 5
2-Cyanobenzylzinc bromide
Reactant of Route 6
2-Cyanobenzylzinc bromide

Citations

For This Compound
2
Citations
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2015 - ACS Publications
Human Toll-like receptor 8 (hTLR8) is expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells. Engagement by TLR8 agonists evokes a distinct cytokine …
Number of citations: 55 pubs.acs.org
AE Jensen, W Dohle, P Knochel - Tetrahedron, 2000 - Elsevier
… This behavior appears to be general and long-chain alkylzinc iodides like octylzinc iodide or functionalized organozinc reagents 8 such as 2-cyanobenzylzinc bromide or 2-…
Number of citations: 38 www.sciencedirect.com

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